molecular formula C18H17ClN2O B2369343 5-chloro-N-(3-phenylpropyl)-1H-indole-2-carboxamide CAS No. 1252839-14-7

5-chloro-N-(3-phenylpropyl)-1H-indole-2-carboxamide

Cat. No. B2369343
CAS RN: 1252839-14-7
M. Wt: 312.8
InChI Key: IXNQSSOCAPFKBV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 5-chloro-N-(3-phenylpropyl)-1H-indole-2-carboxamide consists of 18 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom.


Chemical Reactions Analysis

While specific chemical reactions involving 5-chloro-N-(3-phenylpropyl)-1H-indole-2-carboxamide are not available, related compounds have shown diverse anti-tumor mechanisms, including inhibition of carbonic anhydrase, targeting PI3K/Akt/mTOR signaling pathways, inducing cell apoptosis protein activation, inhibition of tumor multidrug resistance, inhibition of microtubule polymerization, regulating the reactive oxygen species, and inhibition of tumor angiogenesis .

Scientific Research Applications

Allosteric Modulation of the Cannabinoid Receptor

5-Chloro-N-(3-phenylpropyl)-1H-indole-2-carboxamide and related indole-2-carboxamides are significant for their role in the allosteric modulation of the cannabinoid type 1 receptor (CB1). These compounds have been shown to impact the binding affinity and binding cooperativity to the CB1 receptor, which is crucial for understanding cannabinoid receptor interactions and developing new therapeutics in this area (Khurana et al., 2014).

Inhibition of Human Liver Glycogen Phosphorylase

Indole-2-carboxamide derivatives, including 5-chloro variants, have been studied for their inhibitory effects on human liver glycogen phosphorylase a (hLGPa). This enzyme is a target for diabetes treatment, making these compounds potentially useful in developing new diabetes therapies (Onda et al., 2008).

Anticancer Properties and Tubulin Polymerization Inhibition

Certain derivatives of 5-chloro-1H-indole-2-carboxamide have shown remarkable antiproliferative activity against various cancer cell lines. These compounds inhibit tubulin polymerization, a critical process in cell division, positioning them as potential agents for cancer treatment (Kazan et al., 2019).

Antihypertensive Activity

5-Chloro-1H-indole-2-carboxamide derivatives have been investigated for their antihypertensive properties. These compounds have demonstrated the ability to reduce blood pressure in animal models, suggesting potential applications in managing hypertension (Asselin et al., 1986).

properties

IUPAC Name

5-chloro-N-(3-phenylpropyl)-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O/c19-15-8-9-16-14(11-15)12-17(21-16)18(22)20-10-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-9,11-12,21H,4,7,10H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXNQSSOCAPFKBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=CC3=C(N2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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